molecular formula C26H28N4O B12274327 3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline

3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline

Cat. No.: B12274327
M. Wt: 412.5 g/mol
InChI Key: VMAFSYAGTDTRDI-UHFFFAOYSA-N
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Description

3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline is a complex organic compound featuring a piperazine ring substituted with a diphenylmethyl group and a tetrahydrocinnoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline is unique due to its combination of a piperazine ring with a tetrahydrocinnoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H28N4O

Molecular Weight

412.5 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone

InChI

InChI=1S/C26H28N4O/c31-26(24-19-22-13-7-8-14-23(22)27-28-24)30-17-15-29(16-18-30)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,19,25H,7-8,13-18H2

InChI Key

VMAFSYAGTDTRDI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(C=C2C1)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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